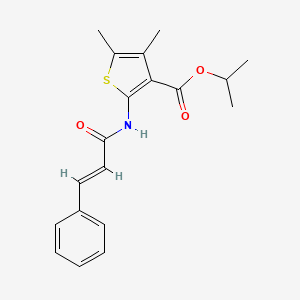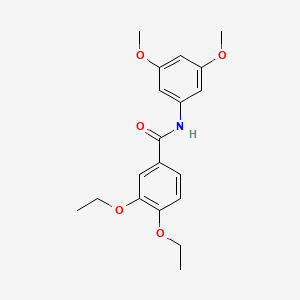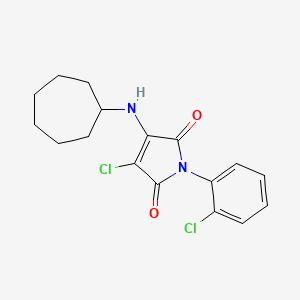![molecular formula C10H9ClF3NO2 B5722488 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of compounds closely related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Wan-yin, 2002). Similarly, compounds with complex structures like N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides have been synthesized using trifluoroacetic acid (TFA) as a catalyst, highlighting the versatility of TFA in synthesizing chlorophenyl-acetamide derivatives (Tian et al., 2014).
Molecular Structure Analysis The molecular structure of related compounds is often characterized using techniques like IR, MS spectroscopy, and elemental analysis to identify characteristic peaks and confirm the structure (Zhong-cheng & Wan-yin, 2002). X-ray crystallography is another crucial technique for determining the detailed molecular geometry of compounds such as N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, providing insights into their stereochemistry (Inkaya et al., 2012).
Chemical Reactions and Properties Chemical properties of acetamide derivatives include reactivity towards electron-rich aminoheterocycles, alkyl thioglycolates, and methyl sarcosinate, as seen in the reactivity of 4-chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins (Iaroshenko et al., 2011). The synthesis and characterization of novel compounds involve evaluating their anticancer properties, highlighting the biological relevance of such chemical entities (Vinayak et al., 2014).
Physical Properties Analysis The physical properties, such as crystal structure, play a significant role in understanding the interactions and stability of compounds. For example, the crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide provide insights into the intermolecular interactions stabilizing the crystal structure (Missioui et al., 2022).
Chemical Properties Analysis Understanding the chemical properties of this compound and related compounds involves studying their reactivity, synthesis pathways, and potential biological activities. This includes the exploration of their anticonvulsant (Camerman et al., 2005) and anticancer properties (Vinayak et al., 2014), as well as their potential for forming intricate molecular structures (Inkaya et al., 2012).
Safety and Hazards
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of gene expression.
Mode of Action
This compound acts as a small molecule activator of HAT . By activating HAT, it influences the acetylation of chromatin, a process that is directly linked to the regulation of gene expression .
Biochemical Pathways
Its activation of hat suggests that it may influence pathways related togene expression and chromatin remodeling .
Pharmacokinetics
It’s known that the compound’s interaction with thevascular endothelial growth factor receptor 2 could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of HAT by this compound leads to changes in chromatin acetylation . This can result in alterations in gene expression, which can have various molecular and cellular effects depending on the specific genes involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves specific temperature conditions , suggesting that temperature could potentially affect its stability and efficacy. Additionally, the compound’s analgesic efficacy has been observed in the presence of naloxone , indicating that other substances in the environment could potentially influence its action.
Biochemical Analysis
Biochemical Properties
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This interaction leads to alterations in chromatin acetylation, which can influence gene expression and other cellular processes. The nature of these interactions is primarily based on the binding affinity of the compound to the active sites of these enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes like p300/EP300, leading to the activation of their HAT activity . This activation results in the acetylation of histones, which can enhance or repress the transcription of specific genes. Additionally, the compound may interact with other proteins and enzymes, influencing various biochemical pathways.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-17-5-9(16)15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZJQYAVNAXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)



![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)